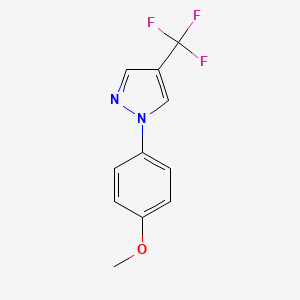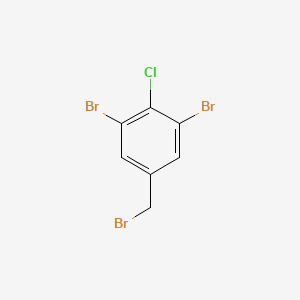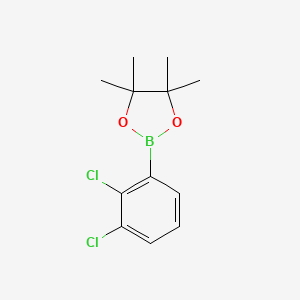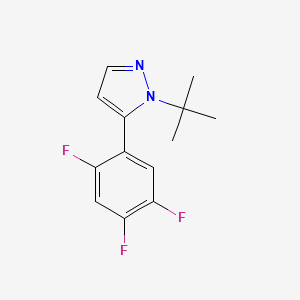
1-(tert-Butyl)-5-(2,4,5-trifluorophenyl)-1H-pyrazole
Descripción general
Descripción
“1-(tert-Butyl)-5-(2,4,5-trifluorophenyl)-1H-pyrazole” is a chemical compound with the molecular formula C13H13F3N2. Its average mass is 254.251 Da and its monoisotopic mass is 254.103088 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring substituted with a tert-butyl group at one position and a 2,4,5-trifluorophenyl group at another .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Regioselectivity and Reaction Media in Synthesis : A study focused on the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, including 1-(tert-Butyl)-5-(2,4,5-trifluorophenyl)-1H-pyrazole, from 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride. The study explored the impact of reaction media and conditions on regioselectivity (Martins et al., 2012).
Small Molecule Fixation : In another study, a bifunctional frustrated Lewis pair containing a pyrazolylborane structure was used for the fixation of small molecules like carbon dioxide and others. This research highlights the chemical reactivity and potential applications of such structures in chemical reactions (Theuergarten et al., 2012).
Synthesis of 5-Amino-3-Bromo-1-(tert-Butyl)-1H-Pyrazole-4-Carbonitrile : A novel and efficient synthesis route was developed for a closely related compound, demonstrating the versatility of these compounds in chemical synthesis (Bobko et al., 2012).
Photophysical and Material Applications
Mechanoluminescent and OLED Applications : A study on Pt(II) complexes with pyrazole chelates, including those related to the this compound, showed potential applications in mechanoluminescent materials and organic light emitting diodes (OLEDs), suggesting its use in advanced material sciences (Huang et al., 2013).
Luminescent Properties in Platinum Complexes : Another research explored luminescent mu-pyrazolate-bridged cyclometalated platinum binuclear complexes, where variations in pyrazole structures, including tert-butylpyrazole derivatives, significantly influenced the photophysical properties (Ma et al., 2005).
Crystallography and Molecular Structure
Crystal Structure Analysis : Studies on the crystal structure of various pyrazole derivatives, including those with tert-butyl groups, provide insights into the molecular structure and tautomerism in the solid state and in solution, which is crucial for understanding their chemical behavior (Claramunt et al., 2005).
Hydrogen-Bonded Structures in Pyrazoles : Research into the molecular structures and hydrogen-bonded arrangements of tert-butylpyrazole derivatives highlights their potential in designing new materials and understanding intermolecular interactions (Abonía et al., 2007).
Intermolecular Interactions in Pyrazoles : Further studies on pyrazoles, including those with tert-butyl substituents, focus on their crystal structures and intermolecular hydrogen bonding, which is significant for material science and pharmaceutical applications (Wang et al., 2009).
Catalysis and Reactivity
Ruthenium Complexes as Catalysts : Research on novel ruthenium complexes with pyrazolylphosphite and pyrazolylphosphinite ligands, including those derived from tert-butylpyrazole, showed potential as catalysts for hydrogenation processes in organic chemistry (Amenuvor et al., 2016).
Synthesis and Structural Analysis of Related Compounds : Studies on the synthesis of novel pyrazole derivatives, including those with tert-butyl substituents, and their potential as antitumor agents, demonstrate the broader applications of these compounds in medicinal chemistry and drug design (Abonía et al., 2011).
Propiedades
IUPAC Name |
1-tert-butyl-5-(2,4,5-trifluorophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2/c1-13(2,3)18-12(4-5-17-18)8-6-10(15)11(16)7-9(8)14/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWSJZNDLMYABE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC=N1)C2=CC(=C(C=C2F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728852 | |
| Record name | 1-tert-Butyl-5-(2,4,5-trifluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246078-80-7 | |
| Record name | 1-tert-Butyl-5-(2,4,5-trifluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




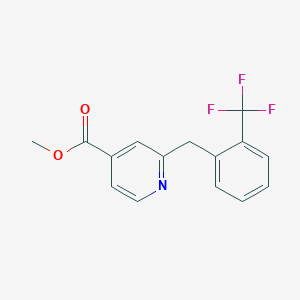
![2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid](/img/structure/B1400532.png)
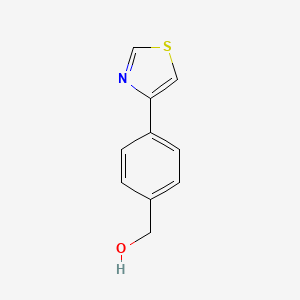
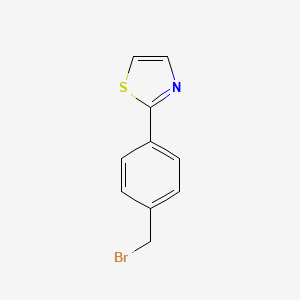



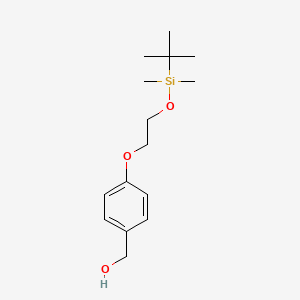
![5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate](/img/structure/B1400544.png)

